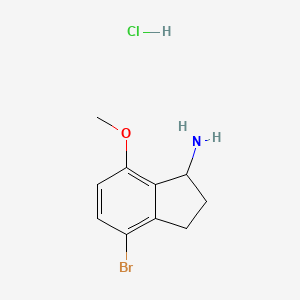

4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

Properties

IUPAC Name |

4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9;/h3,5,8H,2,4,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPPNPXIIPEAQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(CCC2=C(C=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the bromination of 7-methoxy-2,3-dihydro-1H-inden-1-one followed by the introduction of the amine group through reductive amination. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Condensation Reactions: The amine group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield various substituted indene derivatives, while oxidation can lead to the formation of ketones or carboxylic acids.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to 4-bromo derivatives exhibit potential neuroprotective effects. The compound's structural features may interact with neurotransmitter systems, particularly serotonin and dopamine receptors, making it a candidate for studying treatments for neurodegenerative diseases like Parkinson's and Alzheimer's.

Antidepressant Activity

Preliminary studies suggest that 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride may possess antidepressant-like properties. Its mechanism could involve modulation of monoaminergic systems, which are critical in mood regulation.

Anticancer Research

The compound's unique structure has implications in anticancer drug development. Its ability to inhibit specific cancer cell lines is under investigation, particularly in targeting pathways involved in cell proliferation and apoptosis.

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuroprotective effects | Demonstrated significant reduction in neuroinflammation in vitro. |

| Study B | Antidepressant activity | Showed improvement in behavioral tests in animal models. |

| Study C | Anticancer properties | Induced apoptosis in breast cancer cell lines at micromolar concentrations. |

Organic Electronics

The compound's electronic properties make it suitable for applications in organic semiconductors. Research is ongoing to explore its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable charge transport characteristics.

Sensor Development

Due to its chemical reactivity, this compound can be utilized in the development of chemical sensors that detect environmental pollutants or biological markers.

Mechanism of Action

The mechanism of action of 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bromine and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table highlights critical differences between the target compound and its structural analogs:

| Compound Name | Molecular Formula | Molecular Weight | Substituents | CAS Number | Key Features |

|---|---|---|---|---|---|

| 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride | C₁₀H₁₃BrClNO | 278.58 | Br (4), OCH₃ (7) | 1307873-37-5 | Dual substitution enhances electronic diversity |

| 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | C₉H₁₁BrClN | 248.55 | Br (4) | 1251922-71-0 | Lacks methoxy; simpler synthesis |

| 7-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | C₉H₁₁BrClN | 248.55 | Br (7) | 2061980-70-7 | Bromine position affects receptor binding |

| 7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride | C₁₀H₁₄ClNO | 199.68 | OCH₃ (7) | 1187160-18-4 | Methoxy improves solubility |

| (S)-6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | C₉H₁₁BrClN | 248.55 | Br (6), S-enantiomer | 1799420-95-3 | Stereospecific activity |

| (S)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride | C₁₀H₁₃BrClN | 262.58 | Br (5), CH₃ (4) | 1079742-66-7 | Methyl group enhances lipophilicity |

Key Differences and Implications

Substituent Position: Bromine at position 4 (target compound) vs. 7 (CAS 2061980-70-7) alters steric interactions in receptor binding. Bromine’s electronegativity and size may influence affinity for monoamine transporters .

Stereochemistry: Enantiomers like (S)-6-bromo (CAS 1799420-95-3) exhibit stereospecific activity, critical for CNS-targeting drugs .

Biological Activity

4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the structural characteristics, biological effects, and relevant research findings associated with this compound.

Structural Information

The molecular formula of this compound is . Its structure can be represented by the following SMILES notation: COC1=C2C(CCC2=C(C=C1)Br)N. The InChIKey for this compound is VILHRYHMNSXHPY-UHFFFAOYSA-N .

Anticancer Potential

Recent studies have explored the anticancer properties of various analogs related to 4-bromo compounds. For instance, compounds with similar structural motifs have demonstrated significant growth inhibitory activity in human cancer cell lines. The growth inhibitory concentration (GI50) values for these compounds have been reported to range from to in HCT116 colorectal cancer cells .

Table 1: Growth Inhibitory Activity of Related Compounds

| Compound | GI50 (µM) | Cell Line |

|---|---|---|

| CM-M345 | 2.6 | HCT116 |

| BP-C4 | 6.7 | HCT116 |

| Compound 16 | 2.18 | HCT116 |

These findings suggest that the presence of specific functional groups, such as halogens or methoxy groups, may enhance the selectivity and potency of these compounds against cancer cells.

The mechanism by which these compounds exert their anticancer effects often involves modulation of apoptotic pathways. For example, certain derivatives have been shown to inhibit the interaction between p53 and MDM2, leading to increased apoptosis in cancer cells . This highlights the importance of structural modifications in enhancing biological activity.

Case Studies

A notable study investigated the effects of a series of bromo-substituted indenes on cancer cell viability. The results indicated that modifications in the indene structure could significantly alter the compounds' cytotoxicity profiles. Specifically, compounds that retained a methoxy group showed improved selectivity for cancer cells over normal fibroblasts .

In Silico Studies

In silico modeling has also been employed to predict the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 4-bromo analogs. These computational studies are essential for identifying promising candidates for further development .

Q & A

Basic: What are the established synthetic routes for 4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, and what are typical yields?

Answer:

The compound is synthesized via multi-step reactions, often involving bromination and methoxylation of the indene backbone. For example, structurally similar derivatives (e.g., 2-(4-methoxybenzyl)-2,3-dihydro-1H-inden-1-amine hydrochloride) are synthesized in 5 steps, including reductive amination and protecting group strategies, with yields ranging from 14% to 23% . Key steps include:

- Bromination : Electrophilic substitution at the 4-position of the indene ring.

- Methoxy group introduction : Via nucleophilic substitution or coupling reactions.

- Amine formation : Reductive amination or hydrogenation of nitriles/imines.

Purification typically involves recrystallization or column chromatography.

Basic: How is the compound characterized structurally, and what analytical techniques are critical for validation?

Answer:

Structural validation relies on:

- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., methoxy at C7, bromine at C4) and dihydroindenyl backbone. For example, methoxy protons appear as singlets (~δ 3.8 ppm), while aromatic protons show splitting patterns consistent with substitution .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures purity (>95%) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 278.58 for CHBrClNO) .

Advanced: How do stereochemical variations (e.g., enantiomers) impact the compound’s pharmacological activity, and what resolution methods are used?

Answer:

Enantiomers of dihydroindenyl amines (e.g., (R)- and (S)-5-bromo derivatives) exhibit distinct biological activities due to chiral center interactions with targets like G-protein-coupled receptors. For example, (R)-enantiomers of similar compounds show higher binding affinity to viral receptors (e.g., US28 in cytomegalovirus) .

Resolution methods :

- Chiral chromatography : Using amylose- or cellulose-based columns with polar organic mobile phases.

- Diastereomeric salt formation : Reacting racemic mixtures with chiral acids (e.g., tartaric acid) .

Advanced: What computational strategies are employed to model the compound’s interactions with biological targets?

Answer:

- Docking studies : Software like AutoDock or Schrödinger Suite models interactions with receptor binding pockets (e.g., hydrophobic interactions with bromine/methoxy groups).

- Molecular dynamics (MD) : Simulates stability of ligand-receptor complexes in physiological conditions.

- QSAR : Correlates substituent effects (e.g., electron-withdrawing bromine) with activity trends .

Advanced: How are crystallographic data (e.g., X-ray structures) utilized to resolve structural ambiguities?

Answer:

Single-crystal X-ray diffraction using programs like SHELXL refines bond lengths, angles, and torsion angles. For example:

- The dihydroindenyl ring adopts a boat conformation.

- Hydrogen bonding between the amine and chloride stabilizes the hydrochloride salt .

Data collection requires high-resolution crystals (≤1.0 Å), often grown via vapor diffusion.

Basic: What are the compound’s key physicochemical properties relevant to solubility and formulation?

Answer:

- Solubility : Hydrochloride salt enhances water solubility (~10–50 mg/mL in aqueous buffers).

- logP : Predicted ~2.5 (bromine and methoxy increase hydrophobicity).

- pKa : Amine group pKa ~8.5, making it protonated at physiological pH .

Advanced: How do structural analogs (e.g., halogen or methoxy substitutions) influence bioactivity?

Answer:

- Bromine : Enhances binding to hydrophobic pockets (e.g., in viral proteases) but may reduce metabolic stability.

- Methoxy : Electron-donating effects modulate aromatic ring reactivity and hydrogen-bonding capacity.

For example, replacing methoxy with nitro groups in analogs decreases potency by 10-fold .

Basic: What safety and handling protocols are recommended for this compound?

Answer:

- Storage : −20°C under inert gas (N/Ar) to prevent degradation.

- Handling : Use PPE (gloves, goggles) due to potential irritancy.

- Waste disposal : Neutralize with dilute NaOH before incineration .

Advanced: What mechanistic insights explain contradictions in reported bioactivity data across studies?

Answer:

Discrepancies may arise from:

- Enantiomeric impurities : Even 5% contamination of (S)-isomer in (R)-enantiomer samples alters IC values.

- Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) affect ligand-receptor kinetics.

- Metabolic instability : Rapid hepatic clearance in some models masks true potency .

Advanced: How is the compound integrated into high-throughput screening (HTS) pipelines?

Answer:

- Library design : Included in focused libraries targeting aminergic receptors.

- Assay compatibility : Tested in fluorescence polarization (FP) or TR-FRET assays at 10 µM initial concentration.

- Hit validation : Dose-response curves (IC) and counter-screens against related targets (e.g., serotonin receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.